Ethyl 2-[(2-oxopropyl)amino]benzoate is an organic compound with the molecular formula and a molecular weight of 221.25 g/mol. It is classified as an ester, specifically a benzoate, and is characterized by the presence of a 2-oxopropylamino group attached to the benzoate moiety. The compound is identified by its IUPAC name, ethyl 2-(2-oxopropylamino)benzoate, and has a CAS number of 185307-96-4. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Research into the biological activity of ethyl 2-[(2-oxopropyl)amino]benzoate has indicated potential therapeutic properties. It has been investigated for its anti-inflammatory and analgesic effects, suggesting that it may interact with specific biomolecular targets within biological systems. The hydrolysis of the ester group can release active benzoic acid derivatives, which may influence cellular pathways and signaling mechanisms.
The synthesis of ethyl 2-[(2-oxopropyl)amino]benzoate typically involves the esterification of benzoic acid derivatives. A common method includes:
Studies on interaction mechanisms indicate that ethyl 2-[(2-oxopropyl)amino]benzoate may interact with specific enzymes or receptors, influencing biological processes. Its mechanism of action often involves hydrolysis, leading to active metabolites that engage with molecular targets within cells. This characteristic makes it a subject of interest for further pharmacological research.
Several compounds share structural similarities with ethyl 2-[(2-oxopropyl)amino]benzoate, including:
Ethyl 2-[(2-oxopropyl)amino]benzoate stands out due to its unique 2-oxopropylamino group, which imparts distinct chemical reactivity and biological properties compared to other benzoates. While other compounds like ethyl benzoate and methyl benzoate lack this specific functional group, ethyl 2-amino benzoate features an amino group that alters its interaction profile significantly .
This uniqueness positions ethyl 2-[(2-oxopropyl)amino]benzoate as a valuable compound for exploration in both synthetic chemistry and medicinal applications.